molecular formula C6H13N B13529604 (S)-1-(1-Methylcyclopropyl)ethan-1-amine

(S)-1-(1-Methylcyclopropyl)ethan-1-amine

Cat. No.: B13529604
M. Wt: 99.17 g/mol
InChI Key: DOAMTLHAIDSDBV-YFKPBYRVSA-N
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Description

(1S)-1-(1-methylcyclopropyl)ethan-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-methylcyclopropyl)ethan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Amination: The cyclopropyl intermediate is then subjected to amination to introduce the ethanamine moiety. This can be done using reagents such as ammonia or amines under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(1-methylcyclopropyl)ethan-1-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-methylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1S)-1-(1-methylcyclopropyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1-methylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(1-methylcyclopropyl)methanamine
  • (1S)-1-(1-methylcyclopropyl)propan-1-amine
  • (1S)-1-(1-methylcyclopropyl)butan-1-amine

Uniqueness

(1S)-1-(1-methylcyclopropyl)ethan-1-amine is unique due to its specific structural configuration and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1S)-1-(1-methylcyclopropyl)ethanamine

InChI

InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1

InChI Key

DOAMTLHAIDSDBV-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1(CC1)C)N

Canonical SMILES

CC(C1(CC1)C)N

Origin of Product

United States

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